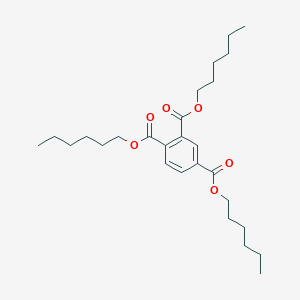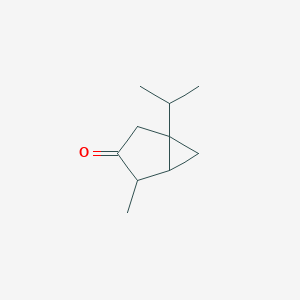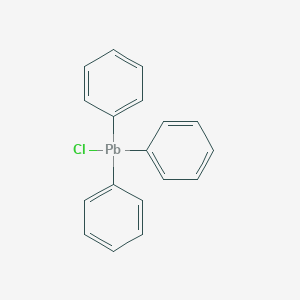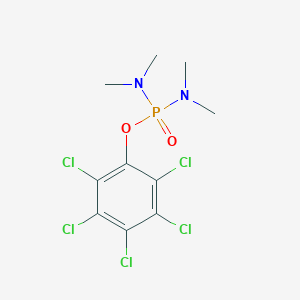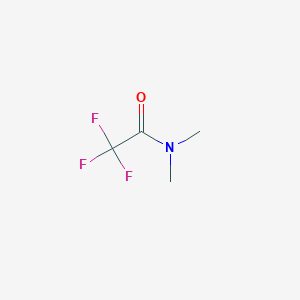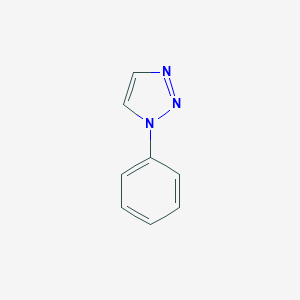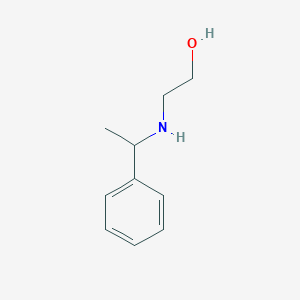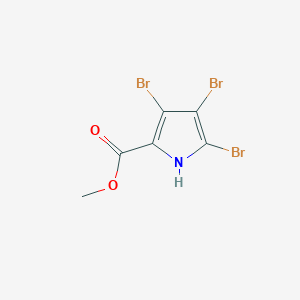
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate (MTBPC) is a halogenated pyrrole compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is synthesized through a multistep process, and its unique chemical structure allows it to interact with biological systems in a specific manner.
Mecanismo De Acción
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is believed to exert its biological effects through the inhibition of various enzymes and proteins. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to have a range of biochemical and physiological effects. In animal studies, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to reduce inflammation and pain, making it a potential treatment for conditions such as arthritis. Additionally, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has also been shown to have anti-microbial properties, making it a potential treatment for bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate in lab experiments is its specificity. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate interacts with biological systems in a specific manner, allowing researchers to target specific enzymes and proteins. Additionally, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to be relatively stable, making it a useful tool in long-term experiments. However, the synthesis of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is a complex process that requires specialized equipment and expertise. Additionally, the cost of synthesizing Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate can be prohibitively expensive for some research groups.
Direcciones Futuras
There are several potential future directions for research on Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate. One area of interest is in the development of new drugs and therapies. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has shown promise in preclinical studies for the treatment of arthritis, cancer, and bacterial infections, and further research is needed to determine its potential clinical applications. Additionally, there is potential for the use of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate in materials science, specifically in the development of new polymers and coatings. Further research is needed to fully understand the potential applications of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate in these areas.
Métodos De Síntesis
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is synthesized through a multistep process that involves the reaction of 2,5-dibromo-3-methylfuran with 1,3-dibromo-2-propanol, followed by the reaction of the resulting compound with ethyl chloroformate and pyrrole. The final product is obtained through a reaction with sodium carbonate and methyl iodide. The synthesis of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is a complex process that requires careful attention to detail and specialized equipment.
Aplicaciones Científicas De Investigación
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new drugs and therapies. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. Additionally, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been studied for its potential use in materials science, specifically in the development of new polymers and coatings.
Propiedades
Número CAS |
1198-67-0 |
|---|---|
Nombre del producto |
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate |
Fórmula molecular |
C6H4Br3NO2 |
Peso molecular |
361.81 g/mol |
Nombre IUPAC |
methyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H4Br3NO2/c1-12-6(11)4-2(7)3(8)5(9)10-4/h10H,1H3 |
Clave InChI |
JKARVVJCKXGAHO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(N1)Br)Br)Br |
SMILES canónico |
COC(=O)C1=C(C(=C(N1)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



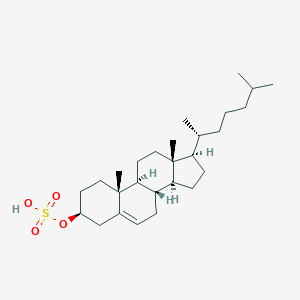
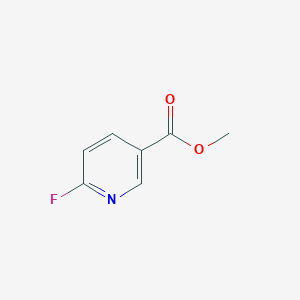
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
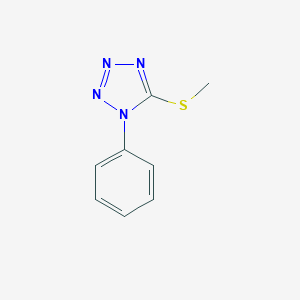
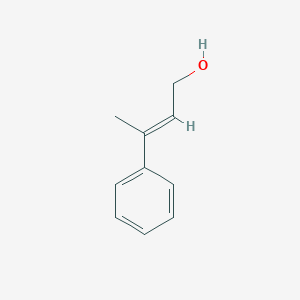
![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
